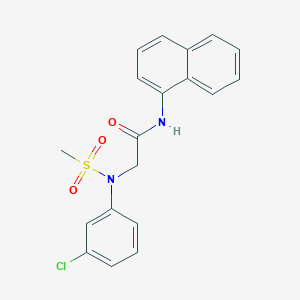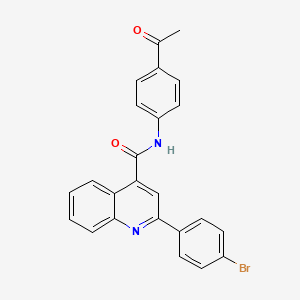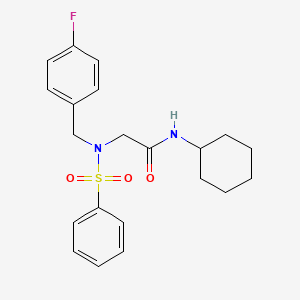
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, commonly known as ML277, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of neurological disorders. It was first identified in a high-throughput screening assay as a selective inhibitor of the voltage-gated potassium channel Kv7.2/7.3, which is implicated in the regulation of neuronal excitability. Since then, ML277 has been the subject of extensive research aimed at understanding its synthesis, mechanism of action, and potential applications in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of ML277 involves the selective inhibition of the Kv7.2/7.3 potassium channel. This channel plays a critical role in regulating the excitability of neurons, and its dysfunction has been implicated in neurological disorders such as epilepsy and bipolar disorder. ML277 binds to the channel and reduces its activity, thereby reducing neuronal excitability and potentially providing therapeutic benefit in these disorders.
Biochemical and Physiological Effects
ML277 has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively inhibit the Kv7.2/7.3 potassium channel, studies have shown that it can also modulate other ion channels and receptors in the brain. These effects may contribute to its therapeutic potential in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ML277 has several advantages as a research tool. Its selectivity for the Kv7.2/7.3 potassium channel makes it a valuable tool for studying the role of this channel in neuronal excitability and neurological disorders. However, there are also limitations to its use. ML277 is a small molecule inhibitor, which means that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, its synthesis is complex and requires specialized expertise and equipment.
Zukünftige Richtungen
There are several potential future directions for research on ML277. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Studies have shown that ML277 has anticonvulsant effects in animal models of epilepsy, and it may also have potential in the treatment of bipolar disorder and other conditions. Another area of interest is the development of more selective inhibitors of the Kv7.2/7.3 potassium channel, which could provide more targeted therapeutic benefit with fewer off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of ML277 and its potential applications in neuroscience research.
Synthesemethoden
The synthesis of ML277 involves several steps, including the reaction of 3-chloroaniline with 1-naphthylglycine, followed by the introduction of a methylsulfonyl group and a chlorophenyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of ML277 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
ML277 has been the subject of extensive scientific research aimed at understanding its potential therapeutic applications. One area of research has focused on its ability to selectively inhibit the Kv7.2/7.3 potassium channel, which is implicated in the regulation of neuronal excitability. Studies have shown that ML277 can reduce neuronal excitability in animal models of epilepsy, suggesting that it may have potential as an anticonvulsant agent.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-26(24,25)22(16-9-5-8-15(20)12-16)13-19(23)21-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEASYRHSBNPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6121775.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)